molecular formula C20H16F3N3O2S B5972984 (3E)-1-[2-methoxy-5-(trifluoromethyl)phenyl]-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea

(3E)-1-[2-methoxy-5-(trifluoromethyl)phenyl]-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea

Cat. No.: B5972984
M. Wt: 419.4 g/mol
InChI Key: PDMDPKNMFVNQSV-NCELDCMTSA-N
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Description

(3E)-1-[2-methoxy-5-(trifluoromethyl)phenyl]-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea is a complex organic compound with potential applications in various scientific fields. Its unique structure, featuring a benzothiazole ring and a trifluoromethyl group, makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

(3E)-1-[2-methoxy-5-(trifluoromethyl)phenyl]-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2S/c1-4-9-26-15-7-5-12(2)10-17(15)29-19(26)25-18(27)24-14-11-13(20(21,22)23)6-8-16(14)28-3/h1,5-8,10-11H,9H2,2-3H3,(H,24,27)/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMDPKNMFVNQSV-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N(/C(=N\C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC)/S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-[2-methoxy-5-(trifluoromethyl)phenyl]-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The final coupling of the benzothiazole derivative with the urea moiety is typically carried out under mild conditions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-ynyl groups.

    Reduction: Reduction reactions can target the benzothiazole ring or the urea moiety.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3E)-1-[2-methoxy-5-(trifluoromethyl)phenyl]-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea is studied for its unique electronic properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3E)-1-[2-methoxy-5-(trifluoromethyl)phenyl]-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea involves its interaction with specific molecular targets. The trifluoromethyl group and benzothiazole ring are likely to play key roles in its binding to proteins or enzymes, affecting their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: Known for its antimicrobial properties.

    Domiphen Bromide: Used as a disinfectant and antiseptic.

Uniqueness

What sets (3E)-1-[2-methoxy-5-(trifluoromethyl)phenyl]-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea apart is its unique combination of functional groups, which confer distinct electronic and steric properties, making it a versatile compound for various applications.

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